molecular formula C4H5ClFNO4S B13406802 N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride

N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride

Cat. No.: B13406802
M. Wt: 217.60 g/mol
InChI Key: OTPDUONJJQKHJB-UHFFFAOYSA-N
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Description

N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride is an organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a sulfamoyl fluoride group, which imparts distinct chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride typically involves the reaction of secondary amines with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF). Cyclic secondary amines can also be used, provided they are not aromatic . Another method involves the reaction of sulfamoyl chlorides with a fluoride ion source such as NaF, KF, HF, or SbF₃ .

Industrial Production Methods: Industrial production methods for this compound are based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfamoyl fluoride group can be substituted by nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine can yield a sulfamide derivative.

Mechanism of Action

The mechanism of action of N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride involves the interaction of the sulfamoyl fluoride group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or modification of their function. This mechanism is particularly useful in the design of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

    Sulfamoyl Chlorides: These compounds are similar in structure but contain a chloride group instead of a fluoride group.

    Sulfonyl Fluorides: These compounds have a similar reactivity profile but differ in the presence of a sulfonyl group instead of a sulfamoyl group.

Uniqueness: N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride is unique due to its specific combination of a sulfamoyl fluoride group with a chloro-dioxobutyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific applications .

Properties

Molecular Formula

C4H5ClFNO4S

Molecular Weight

217.60 g/mol

IUPAC Name

N-(2-chloro-3-oxobutanoyl)sulfamoyl fluoride

InChI

InChI=1S/C4H5ClFNO4S/c1-2(8)3(5)4(9)7-12(6,10)11/h3H,1H3,(H,7,9)

InChI Key

OTPDUONJJQKHJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NS(=O)(=O)F)Cl

Origin of Product

United States

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